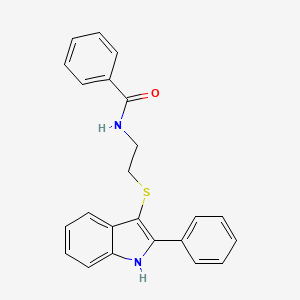

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide” is a chemical compound that has been studied for its potential antiviral properties . It is a derivative of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide . The molecular formula is C17H16N2O .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides were designed, prepared, and evaluated for their anti-RSV and anti-IAV activities .Scientific Research Applications

Inhibitor of Respiratory Syncytial Virus and Influenza A Virus

This compound has been identified as a potent dual inhibitor of the respiratory syncytial virus (RSV) and influenza A virus (IAV). A series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives were designed, prepared, and evaluated for their anti-RSV and anti-IAV activities .

SARS-CoV-2 RNA-dependent RNA Polymerase Inhibitor

The compound has also been tested against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). It was found that certain derivatives of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide strongly inhibit SARS-CoV-2 RdRp activity while exhibiting low cytotoxicity and resistance to viral exoribonuclease .

Potential Treatment for COVID-19

Given its ability to inhibit SARS-CoV-2 RdRp, this compound has potential as a treatment for COVID-19. The pandemic has created an urgent need for effective antiviral therapeutics, and this compound’s ability to inhibit a key viral enzyme makes it a promising candidate .

Inhibitor of Other Coronaviruses

In addition to SARS-CoV-2, the compound has also been found to inhibit the replication of other coronaviruses, including HCoV-OC43 and HCoV-NL63, in a dose-dependent manner .

Potential Tubulin Polymerization Inhibitor

While not directly related to “N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide”, similar compounds have been found to inhibit tubulin polymerization, suggesting potential applications in the treatment of diseases related to cell division and growth .

Mechanism of Action

Target of Action

The primary target of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is the RNA-dependent RNA polymerase (RdRp) of viruses . RdRp is an essential enzyme for the replication of RNA viruses, making it a promising target for antiviral therapeutics .

Mode of Action

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide specifically targets the RdRp of both respiratory syncytial virus (RSV) and influenza A virus . It inhibits the RdRp activity, thereby preventing the replication of the virus .

Biochemical Pathways

The compound affects the biochemical pathway of viral replication. By inhibiting the RdRp, it disrupts the replication process of the virus, leading to a decrease in viral load .

Pharmacokinetics

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, suggesting good bioavailability .

Result of Action

The inhibition of RdRp by N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide results in a significant reduction in viral replication . This leads to a decrease in viral load, potentially alleviating the symptoms of viral infections .

Future Directions

The future directions for research on “N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide” could include further investigation of its potential as an antiviral agent, given the promising results obtained with similar compounds . Further optimization and evaluation of these compounds could contribute to the development of a lead compound for the treatment of RSV and/or IAV infections .

properties

IUPAC Name |

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c26-23(18-11-5-2-6-12-18)24-15-16-27-22-19-13-7-8-14-20(19)25-21(22)17-9-3-1-4-10-17/h1-14,25H,15-16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQVXQBOKCDEEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-2-((3-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2925466.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2925467.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2925468.png)

![N-benzyl-2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2925473.png)

![2-(5-{[(1,3-Thiazol-2-yl)amino]methyl}thiophen-2-yl)acetic acid](/img/structure/B2925479.png)

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2925480.png)

![8-(sec-butyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925483.png)

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2925488.png)